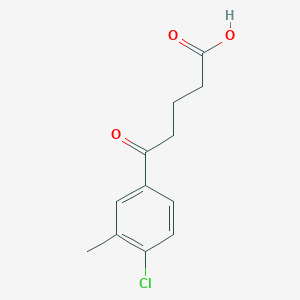

5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid

Description

5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid (CAS 845790-51-4) is a substituted valeric acid derivative featuring a 4-chloro-3-methylphenyl group at the 5-position and a ketone group (oxo) adjacent to the carboxylic acid moiety. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol . This compound is structurally characterized by a chlorinated aromatic ring with a methyl substituent, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

5-(4-chloro-3-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-8-7-9(5-6-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMFPIZZDYOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374009 | |

| Record name | 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-51-4 | |

| Record name | 4-Chloro-3-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification Followed by Hydrolysis

The most common preparative route involves initially synthesizing the corresponding ester (Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate) through esterification, followed by hydrolysis to yield the free acid.

Step 1: Esterification

- Reactants: 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid or its precursor acid with ethanol.

- Catalyst: Acid catalysts such as p-toluenesulfonic acid (TsOH) or sulfuric acid.

- Conditions: Reflux in benzene or toluene with azeotropic removal of water to drive the reaction forward.

- Yield: Approximately 70–75% under optimized conditions.

Step 2: Hydrolysis

- The ester is hydrolyzed under acidic or basic conditions to regenerate the free acid.

- Acidic hydrolysis uses dilute mineral acids under reflux.

- Basic hydrolysis employs aqueous sodium hydroxide followed by acidification.

- Yield: Typically 80–90%, with high purity after recrystallization.

This two-step approach is widely reported due to the stability of the ester intermediate and ease of purification.

Claisen Condensation and Aromatic Substitution

An alternative synthetic method involves Claisen condensation of appropriate esters or ketones followed by introduction of the 4-chloro-3-methylphenyl group through aromatic substitution techniques:

-

- Reactants: Esters of 4-chloro-3-methylbenzoyl derivatives with ethyl acetate or similar active methylene compounds.

- Base: Strong bases such as sodium ethoxide or potassium tert-butoxide.

- Outcome: Formation of β-keto esters with the desired 5-oxovaleric skeleton.

-

- Introduction of the 4-chloro-3-methylphenyl moiety can be achieved via:

- Friedel-Crafts acylation using 4-chloro-3-methylbenzoyl chloride and suitable catalysts such as aluminum chloride.

- Suzuki coupling reactions employing palladium catalysts for regioselective arylation.

- Conditions: Controlled temperature (0 to 50 °C), inert atmosphere, and dry solvents.

- Yield: Moderate to good (60–75%), depending on catalyst and substitution pattern.

- Introduction of the 4-chloro-3-methylphenyl moiety can be achieved via:

-

- Conversion of esters to acids as described above.

Industrial and Continuous Flow Synthesis

For large-scale production, continuous flow processes have been developed to improve efficiency, yield, and reproducibility:

-

- Continuous mixing of reactants with precise control of temperature, pressure, and catalyst concentration.

- Use of immobilized acid catalysts or solid-supported palladium catalysts.

- Real-time monitoring of reaction progress via inline spectroscopy or chromatography.

-

- Reduced reaction times.

- Higher yields (up to 85%).

- Minimized byproduct formation.

- Easier scale-up and environmental benefits.

-

- Temperature: 60–100 °C.

- Pressure: Ambient to slightly elevated (1–5 bar).

- Residence time: Minutes to hours depending on reaction step.

Such methods are increasingly adopted for the synthesis of this compound derivatives.

Reaction Conditions and Optimization Table

| Synthetic Step | Reagents/Conditions | Catalyst/Agent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Acid + ethanol, azeotropic removal of water | p-Toluenesulfonic acid (TsOH) | 80–110 | 4–6 | 70–75 | Use of Dean-Stark apparatus recommended |

| Hydrolysis (acidic) | Ester + dilute HCl | None | 80–100 | 3–5 | 80–90 | Followed by recrystallization |

| Hydrolysis (basic) | Ester + NaOH, acidification | NaOH | 25–60 | 2–4 | 85 | Careful acidification needed |

| Claisen condensation | Ester + base | NaOEt or KOtBu | 0–25 | 1–3 | 65–75 | Anhydrous conditions preferred |

| Friedel-Crafts acylation | 4-chloro-3-methylbenzoyl chloride + AlCl3 | AlCl3 | 0–50 | 1–3 | 60–70 | Dry solvents, inert atmosphere |

| Suzuki coupling | Aryl halide + boronic acid + Pd catalyst | Pd(PPh3)4 | 25–80 | 2–6 | 65–75 | Requires base (e.g., Na2CO3) |

| Continuous flow synthesis | As above, continuous mixing and monitoring | Acid or Pd catalysts | 60–100 | Minutes | Up to 85 | Industrial scale, optimized parameters |

Characterization and Purity Control

-

- ¹H NMR and ¹³C NMR : Confirmation of aromatic protons (δ 7.0–7.5 ppm), methyl group (δ ~2.3 ppm), and ketone α-protons (δ 2.8–3.2 ppm).

- IR Spectroscopy : Characteristic carbonyl stretch at 1700–1750 cm⁻¹ and broad O-H stretch (2500–3000 cm⁻¹).

-

- High-performance liquid chromatography (HPLC) with impurity standards.

- Mass spectrometry (ESI-TOF/MS) for molecular mass confirmation (expected m/z for acid ~296 [M-H]⁻).

-

- Purity typically >98% after recrystallization.

- Impurity profiling includes detection of chlorinated byproducts and unreacted starting materials.

Summary of Research Findings

- Esterification followed by hydrolysis remains the most straightforward and scalable method.

- Claisen condensation combined with aromatic substitution offers regioselective synthesis, suitable for derivatives.

- Continuous flow synthesis enhances yield and environmental sustainability for industrial production.

- Proper catalyst choice and reaction conditions critically influence yield and purity.

- Analytical techniques are essential for confirming structural integrity and ensuring product quality.

This comprehensive analysis of preparation methods for this compound provides a professional, authoritative foundation for researchers and industrial chemists aiming to synthesize this compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation

- The altered substituent arrangement modifies steric hindrance and electronic effects.

Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9):

The ethyl ester derivative of the positional isomer above. The ester group increases lipophilicity, likely enhancing membrane permeability compared to the carboxylic acid form. This compound has a molecular weight of 268.74 g/mol and a predicted boiling point of 387.8°C .

Halogen Substitution: Bromine vs. Chlorine

- 5-(3-Bromo-4-methylphenyl)-5-oxovaleric Acid (CAS 898767-16-3): Bromine replaces chlorine in this analog. These changes may enhance binding to hydrophobic pockets in proteins but reduce solubility. The molecular weight increases to 298.57 g/mol (estimated) compared to the target compound’s 240.68 g/mol .

Functional Group Variations: Ester vs. Acid

- Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate (CAS 951890-15-6):

The ethyl ester derivative of the target compound. The ester group reduces polarity, making this derivative more suitable for organic synthesis or prodrug applications. It has a molecular weight of 268.74 g/mol and a predicted density of 1.142 g/cm³ .

Substituent Electronic Effects: Methoxy vs. Chloro-Methyl

- 5-(4-Methoxyphenyl)-5-oxovaleric Acid (CAS 4609-10-3): The methoxy group (electron-donating) replaces the chloro-methyl group (electron-withdrawing). The molecular weight is 222.24 g/mol, lower than the target compound due to the absence of chlorine .

Complex Aromatic Systems: Trifluoromethyl and Fluoro Substituents

- 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric Acid (ZINC95740237): This analog incorporates a trifluoromethyl group and a fluorine atom, introducing strong electron-withdrawing effects. The fluorine atom’s small size allows for precise steric interactions .

Structural and Property Comparison Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | 845790-51-4 | C₁₂H₁₃ClO₃ | 240.68 | 4-Cl, 3-CH₃ | Carboxylic acid |

| Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate | 57992-89-9 | C₁₄H₁₇ClO₃ | 268.74 | 3-Cl, 4-CH₃ | Ester |

| 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid | 898767-16-3 | C₁₂H₁₃BrO₃ | 298.57 (est.) | 3-Br, 4-CH₃ | Carboxylic acid |

| 5-(4-Methoxyphenyl)-5-oxovaleric acid | 4609-10-3 | C₁₂H₁₄O₄ | 222.24 | 4-OCH₃ | Carboxylic acid |

| 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid | N/A | C₁₂H₁₀F₄O₃ | 278.20 (est.) | 3-F, 5-CF₃ | Carboxylic acid |

Biological Activity

5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid, also known as a derivative of phenylacetic acid, has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interactions with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHClO. Its structure features a chlorinated aromatic ring and a ketone group, which are crucial for its biological interactions. The presence of the chlorine atom enhances lipophilicity and may influence the compound's binding affinity to biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.

- Cell Signaling Pathways : Research indicates that this compound can influence cell signaling pathways, particularly those involved in inflammation and apoptosis. It may activate or inhibit transcription factors that regulate gene expression related to these pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated anti-inflammatory effects in vitro by inhibiting COX enzymes. | Cell culture assays measuring prostaglandin E2 levels. |

| Study 2 | Showed cytotoxic effects on cancer cell lines at higher concentrations. | MTT assay to assess cell viability. |

| Study 3 | Indicated potential neuroprotective effects by reducing oxidative stress markers. | Measurement of reactive oxygen species (ROS) in neuronal cultures. |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies reveal:

- Acute Toxicity : Low toxicity observed with LD50 values exceeding 5000 mg/kg in animal models.

- Irritation Potential : Mild irritant properties noted in skin and eye irritation tests.

- Long-term Effects : No significant carcinogenic or reproductive toxicity identified in chronic exposure studies.

Future Directions and Applications

The promising biological activities of this compound suggest potential applications in pharmacology, particularly as an anti-inflammatory or antioxidant agent. Further research is necessary to elucidate its full mechanism of action and therapeutic efficacy through:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and long-term effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation of 4-chloro-3-methylbenzene derivatives with acyl chlorides, followed by functional group transformations to introduce the valeric acid moiety. Catalysts like aluminum chloride (AlCl₃) in dichloromethane (DCM) are critical for electrophilic substitution . Post-synthesis, purity is ensured via column chromatography and validated using HPLC (≥95% purity). Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Resolves aromatic (δ 7.2–7.5 ppm) and aliphatic (δ 2.1–2.8 ppm) proton environments, confirming substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 241.0732 for C₁₂H₁₃ClO₃).

- HPLC with UV/Vis detection : Monitors purity and identifies byproducts .

Q. What biological targets are associated with this compound, and how are interactions studied?

The compound’s chloro-methylphenyl group enables interactions with enzymes (e.g., oxidoreductases) via π-π stacking or hydrogen bonding. Enzyme inhibition assays (IC₅₀ determination) and molecular docking (using software like AutoDock Vina) are used to study binding modes. For example, it may competitively inhibit cytochrome P450 isoforms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Design of Experiments (DoE) methodologies, such as response surface modeling , screen variables (temperature, solvent polarity, catalyst loading). For instance, using continuous flow reactors (residence time: 10–30 min) enhances reproducibility and reduces side reactions compared to batch processes . Computational tools (e.g., quantum chemical calculations ) predict transition states to guide solvent selection (e.g., DMF vs. THF) .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting substituent effects)?

Contradictions often arise from differing substituent positions (e.g., 3-methyl vs. 4-chloro groups altering steric/electronic effects). Comparative kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics) isolate variables. X-ray crystallography of intermediate adducts or DFT-based electrostatic potential maps can clarify electronic contributions .

Q. What computational methods are suitable for predicting this compound’s reactivity and interactions?

- Density Functional Theory (DFT) : Calculates reaction pathways (e.g., activation energy for esterification: ~25 kcal/mol).

- Molecular Dynamics (MD) Simulations : Models solvation effects (e.g., water vs. ethanol) on conformational stability.

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ≈ 2.8) and metabolic stability .

Q. What strategies are recommended for evaluating its pharmacological potential?

- In vitro assays : Test enzyme inhibition (e.g., COX-2 IC₅₀), cytotoxicity (MTT assay in cancer cell lines), and metabolic stability (microsomal incubation).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluoro) to optimize potency .

Methodological Notes

- Handling Hazards : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential irritancy (GHS Category 2). Waste disposal must comply with EPA guidelines for chlorinated organics .

- Data Validation : Cross-reference experimental results with PubChem or DSSTox entries (e.g., DTXSID10374421) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.